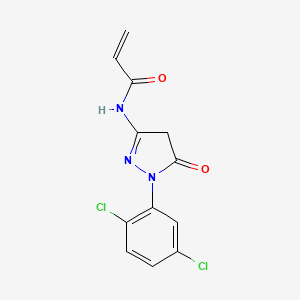
1-(2,5-Dichlorophenyl)-3-Propeneamido-5-pyrazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dichlorophenyl)-3-Propeneamido-5-pyrazolone is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenyl group, a propeneamido group, and a pyrazolone ring
Métodos De Preparación
The synthesis of 1-(2,5-Dichlorophenyl)-3-Propeneamido-5-pyrazolone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,5-dichlorophenylamine, undergoes a reaction with an appropriate acylating agent to form the 2,5-dichlorophenyl intermediate.
Amidation: The intermediate is then reacted with propeneamide under specific conditions to form the propeneamido derivative.
Cyclization: The final step involves cyclization with a suitable reagent to form the pyrazolone ring, resulting in the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-(2,5-Dichlorophenyl)-3-Propeneamido-5-pyrazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The dichlorophenyl group allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(2,5-Dichlorophenyl)-3-Propeneamido-5-pyrazolone has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Medicine: Preliminary studies suggest that the compound may exhibit pharmacological properties, making it a candidate for drug development and therapeutic applications.
Industry: The compound’s unique chemical structure makes it useful in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-Propeneamido-5-pyrazolone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, depending on the pathways involved.
Comparación Con Compuestos Similares
1-(2,5-Dichlorophenyl)-3-Propeneamido-5-pyrazolone can be compared with other similar compounds, such as:
1-(2,5-Dichlorophenyl)biguanide hydrochloride: This compound shares the dichlorophenyl group but differs in its overall structure and applications.
1-(2,5-Dichlorophenyl)piperazine: Another compound with a dichlorophenyl group, used in different contexts and exhibiting distinct chemical properties.
Propiedades
Fórmula molecular |
C12H9Cl2N3O2 |
|---|---|
Peso molecular |
298.12 g/mol |
Nombre IUPAC |
N-[1-(2,5-dichlorophenyl)-5-oxo-4H-pyrazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C12H9Cl2N3O2/c1-2-11(18)15-10-6-12(19)17(16-10)9-5-7(13)3-4-8(9)14/h2-5H,1,6H2,(H,15,16,18) |
Clave InChI |
YPVHVUHFWZKIPC-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NC1=NN(C(=O)C1)C2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


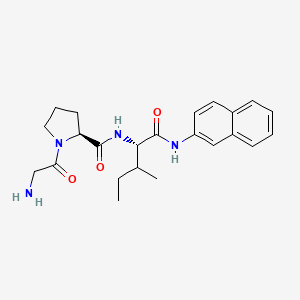
![(3R,4S,5S,9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13407720.png)
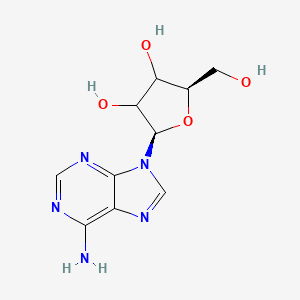
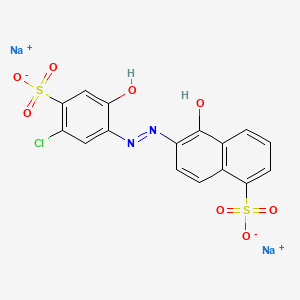


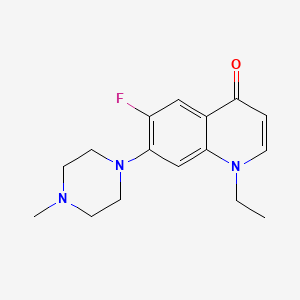
![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13407767.png)
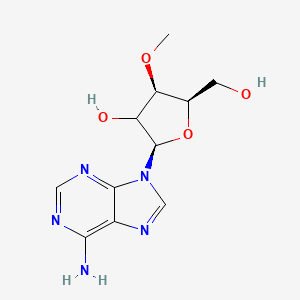

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(11-Methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13407793.png)


![disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B13407807.png)
